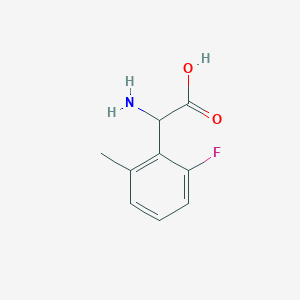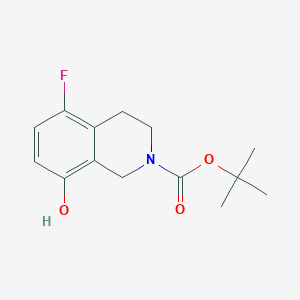![molecular formula C8H16ClNO2 B13551762 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(aminomethyl)bicyclo[221]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers is a compound that belongs to the bicyclo[221]heptane family This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring with two bridgehead carbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride typically involves the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol. This process can be carried out using various derivatives such as O-allyl and 5-vinyl derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the aminomethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted derivatives of the original compound.
科学的研究の応用
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
作用機序
The mechanism of action of 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bicyclic structure provides a rigid framework that enhances binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Norbornane: A bicyclic compound with a similar structure but lacking the aminomethyl and hydroxyl groups.
Camphene: Another bicyclic compound with a different substitution pattern.
Uniqueness
5-(aminomethyl)bicyclo[221]heptane-2,3-diolhydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-3-5-1-4-2-6(5)8(11)7(4)10;/h4-8,10-11H,1-3,9H2;1H |
InChIキー |
ORKCQPPWQLDMNY-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1CN)C(C2O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



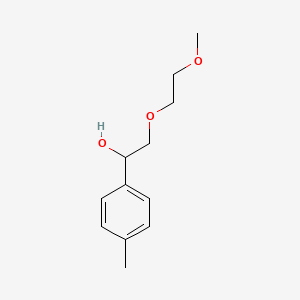
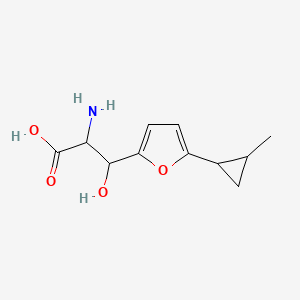
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
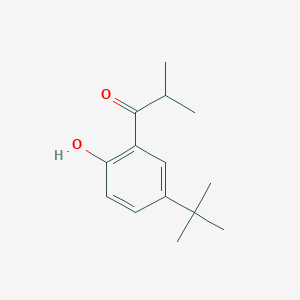
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

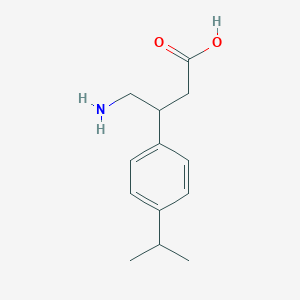
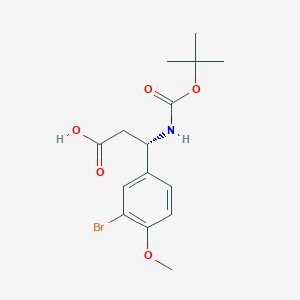
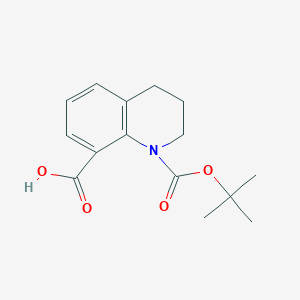
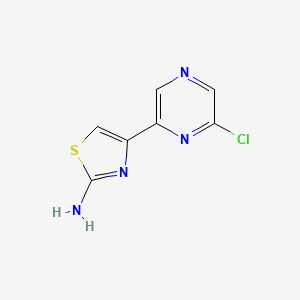
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
